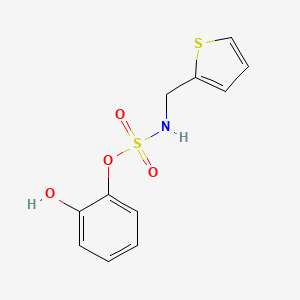

2-hydroxyphenyl-N-(2-thienylmethyl)sulfamate

Description

Properties

IUPAC Name |

(2-hydroxyphenyl) N-(thiophen-2-ylmethyl)sulfamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S2/c13-10-5-1-2-6-11(10)16-18(14,15)12-8-9-4-3-7-17-9/h1-7,12-13H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJOMVARJNLLMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OS(=O)(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-hydroxyphenyl-N-(2-thienylmethyl)sulfamate typically involves the reaction of 2-hydroxyphenylsulfamate with 2-thienylmethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-hydroxyphenyl-N-(2-thienylmethyl)sulfamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the hydroxyl group, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may target the sulfamate group or other reducible functional groups in the molecule.

Substitution: Nucleophilic substitution reactions can occur at the sulfamate group, where nucleophiles such as amines or thiols can replace the sulfamate moiety, leading to the formation of new derivatives.

Scientific Research Applications

2-hydroxyphenyl-N-(2-thienylmethyl)sulfamate has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives may exhibit pharmacological activities that can be harnessed for drug development.

Industry: The compound finds applications in the development of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-hydroxyphenyl-N-(2-thienylmethyl)sulfamate involves its interaction with specific molecular targets and pathways. The hydroxyl group and sulfamate moiety play crucial roles in its binding to enzymes, receptors, or other biomolecules. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and to design more effective derivatives .

Comparison with Similar Compounds

Core Structural Features

Target Compound :

- Functional Groups : Hydroxyphenyl (electron-withdrawing), thienylmethyl (heteroaromatic), and sulfamate (-OSO2NH2).

- Key Interactions : Hydrogen bonding (via hydroxyl and sulfamate groups) and π-π stacking (from aromatic rings).

Analogous Sulfamates :

- Phenyl-N,N-dimethyl sulfamate : Lacks hydroxyl and thienyl groups but shares the sulfamate core. Requires elevated temperatures (80°C) for Suzuki–Miyaura coupling due to steric/electronic hindrance .

- Bisindolylmethane sulfamates : Feature bulkier aromatic systems, enhancing steric effects and altering reactivity in catalytic reactions .

Sulfonamide vs. Sulfamate Comparison

Catalytic Reactivity

- Suzuki–Miyaura Coupling :

- Aryl sulfamates with electron-deficient aromatic rings (e.g., naphthyl derivatives) react efficiently at room temperature, whereas electron-neutral substrates like phenyl-N,N-dimethyl sulfamate require higher temperatures .

- Predicted Reactivity of Target Compound : The electron-withdrawing hydroxyl group may lower the oxidative addition barrier compared to phenyl derivatives but increase steric hindrance.

Physicochemical Properties

Molecular Weight and Solubility

- Nickel(II) Sulfamate : Theoretical molecular weight 250.86 g/mol; density 1.545–1.565 g/mL .

- Thiophene-Containing Analogs: Sulfonamides like N-(2-aminophenyl)-5-methylthiophene-2-sulfonamide have molecular weights ~268 g/mol , suggesting moderate hydrophilicity.

Antimicrobial Potential

- Sulfonamide Derivatives: Compounds like 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide show antimicrobial activity due to amide and aromatic interactions .

- Sulfamate Advantage : The -OSO2NH2 group may enhance binding to bacterial enzymes, similar to sulfonamides’ inhibition of dihydropteroate synthase.

Industrial Use

- Metal Sulfamates : Nickel(II) sulfamate is used in electroplating due to its stability in solution . The target compound’s thienyl group could stabilize metal complexes for catalytic applications.

Biological Activity

2-Hydroxyphenyl-N-(2-thienylmethyl)sulfamate, with the CAS number 478260-95-6, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of 2-hydroxyphenyl-N-(2-thienylmethyl)sulfamate typically involves a nucleophilic substitution reaction between 2-hydroxyphenylsulfamate and 2-thienylmethyl chloride. This reaction is generally conducted in the presence of bases such as sodium hydroxide or potassium carbonate to facilitate the process. The product is then purified through recrystallization or chromatography.

Biological Activity

Research indicates that 2-hydroxyphenyl-N-(2-thienylmethyl)sulfamate exhibits several biological activities:

- Antimicrobial Activity : The compound has shown potential against various microbial strains, indicating its usefulness in developing antimicrobial agents.

- Antifungal Properties : Studies suggest that it may inhibit fungal growth, making it a candidate for antifungal drug development.

- Anticancer Effects : Preliminary evaluations indicate possible cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms and efficacy in cancer therapy .

The biological activity of 2-hydroxyphenyl-N-(2-thienylmethyl)sulfamate is attributed to its interaction with specific molecular targets within cells. The hydroxyl group and sulfamate moiety are crucial for binding to enzymes and receptors, potentially leading to the inhibition or activation of various cellular pathways. These interactions may disrupt normal cellular processes, contributing to its antimicrobial and anticancer effects.

Comparative Analysis

To understand the unique properties of 2-hydroxyphenyl-N-(2-thienylmethyl)sulfamate, it can be compared with other sulfamate derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Hydroxyphenyl-N-(2-furylmethyl)sulfamate | Structure | Antimicrobial, but less effective than thienyl derivative |

| 2-Hydroxyphenyl-N-(2-pyridylmethyl)sulfamate | Structure | Exhibits moderate antifungal activity |

| 2-Hydroxyphenyl-N-(2-benzylmethyl)sulfamate | Structure | Enhanced stability and lipophilicity; potential for drug formulation |

This table highlights that while all these compounds share a common structural framework, their biological activities differ significantly based on their substituents.

Case Studies

Several case studies have been conducted to evaluate the efficacy of 2-hydroxyphenyl-N-(2-thienylmethyl)sulfamate:

- Antimicrobial Efficacy Study : In vitro tests demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Antifungal Activity Assessment : The compound was tested against Candida albicans, showing promising results in inhibiting fungal growth at low concentrations.

- Cytotoxicity Evaluation : Studies on various cancer cell lines revealed that the compound induced apoptosis in T-lymphoblastic leukemia cells while sparing normal peripheral blood mononuclear cells (PBMCs), highlighting its selective cytotoxicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-hydroxyphenyl-N-(2-thienylmethyl)sulfamate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of sulfamate derivatives typically involves sulfamoylation of phenolic hydroxyl groups using sulfamoyl chloride or displacement reactions with sulfamate esters. For instance, hydrazine hydrate can be employed to introduce hydrazinyl groups into sulfamate scaffolds via nucleophilic substitution . Optimization strategies include:

- Temperature Control : Elevated temperatures (e.g., 80°C) improve reaction rates for challenging substrates like aryl sulfamates in cross-coupling reactions .

- Catalyst Selection : Palladium complexes with dialkylbiarylphosphine ligands enhance oxidative addition efficiency in Suzuki–Miyaura couplings .

- Purification : Column chromatography or recrystallization using polar aprotic solvents (e.g., acetonitrile) ensures high purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing 2-hydroxyphenyl-N-(2-thienylmethyl)sulfamate?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of thienylmethyl and hydroxyphenyl moieties. For example, sulfonamide protons typically resonate at δ 8.5–10.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis validates stoichiometry within ±0.4% deviation .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection assesses purity (>95%) and detects hydrolytic byproducts .

Q. How does pH influence the hydrolytic stability of 2-hydroxyphenyl-N-(2-thienylmethyl)sulfamate?

- Methodological Answer :

- Buffered Stability Studies : Incubate the compound in phosphate-buffered saline (PBS) at pH 7.4 and 37°C to simulate physiological conditions. Monitor degradation via UV-Vis spectroscopy at λ_max ≈ 260 nm .

- Mechanistic Insight : At neutral pH, intramolecular proton transfer from the sulfamate nitrogen to the bridging oxygen accelerates hydrolysis by ~10¹¹-fold, as shown for N-methyl O-phenyl sulfamate models .

- Stabilization Strategies : Use lyophilization for long-term storage or incorporate electron-withdrawing substituents to reduce sulfamate group reactivity .

Advanced Research Questions

Q. What mechanistic insights explain the sulfamate group’s role in C–H activation during catalytic reactions?

- Methodological Answer :

- Directing Group Effect : The sulfamate moiety coordinates to transition metals (e.g., Rh or Pd), directing site-selective bromination or arylation of sp³ C–H bonds. For example, N-methyl sulfamates enable radical chain mechanisms initiated by Rh₂(oct)₄, as evidenced by UV/Vis and ESI-MS .

- Computational Studies : Density functional theory (DFT) calculations reveal that oxidative addition barriers correlate with the electron density of the sulfamate’s sulfur atom. Lower barriers (e.g., 27.6 kcal/mol for phenyl sulfamates) favor catalytic turnover .

Q. How can researchers resolve contradictions in catalytic efficiency data when using sulfamate derivatives in cross-coupling reactions?

- Methodological Answer :

- Substrate Scope Analysis : Compare reactivity across structurally diverse sulfamates (e.g., naphthyl vs. phenyl sulfamates). Naphthyl derivatives often exhibit higher reactivity due to enhanced π-stacking with catalysts .

- Kinetic Profiling : Conduct time-course studies using ¹⁹F NMR or GC-MS to identify rate-limiting steps (e.g., oxidative addition vs. transmetalation) .

- Enzymatic vs. Non-Enzymatic Hydrolysis : Differentiate between enzyme-catalyzed (e.g., sulfatase-mediated, ~10¹⁵ acceleration) and spontaneous hydrolysis pathways to contextualize stability data .

Q. What strategies mitigate interference from sulfamate decomposition products in biological assays?

- Methodological Answer :

- Analytical Controls : Use capillary electrophoresis (CE) to detect trace carbamate toxins formed via sulfate loss from sulfamate groups, ensuring contamination levels remain below assay detection limits .

- Stabilizing Additives : Incorporate competitive inhibitors (e.g., sodium orthovanadate) to suppress enzymatic sulfamate hydrolysis in cell-based assays .

- Proteomic Profiling : Perform LC-MS/MS to identify electrophilic intermediates (e.g., HN=S(=O)₂) generated during decomposition, which may covalently modify non-target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.